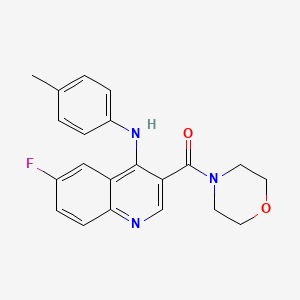

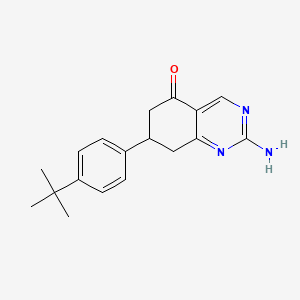

(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . The structure of the synthesized compounds is often confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and the presence of various functional groups .Wissenschaftliche Forschungsanwendungen

Biomedical Analysis Applications

- Fluorescent Labeling Reagent : A novel fluorophore, closely related to the structure , was used as a fluorescent labeling reagent for carboxylic acids. This compound showed strong fluorescence in a wide pH range, indicating its potential for sensitive and versatile biomedical analysis (Hirano et al., 2004).

Antiproliferative Activity

- Cancer Cell Inhibition : Research on a related compound demonstrated antiproliferative activity and was characterized by X-ray diffraction studies. The structure’s stability, attributed to intermolecular hydrogen bonds, suggests its utility in developing anticancer agents (Prasad et al., 2018).

Fluorescence Sensing

- pH Sensing : Compounds related to the query have been applied as ratiometric fluorescent chemosensors for pH, demonstrating the ability to detect changes in pH within biological and environmental samples. This capability underlines the potential for monitoring physiological processes or environmental conditions (Halder et al., 2018).

Tubulin Polymerization Inhibitors

- Anticancer Research : Some derivatives were designed and synthesized for their cytotoxic activity against various human cancer cell lines, highlighting the role of these compounds in developing new anticancer drugs. The ability to inhibit tubulin polymerization and induce apoptosis in cancer cells indicates the therapeutic potential of these quinoline derivatives (Srikanth et al., 2016).

Synthesis and Structural Analysis

- Synthetic Routes and Crystal Structure : The synthesis and structural exploration of related compounds have been detailed, providing insights into their chemical properties and potential applications in material science and pharmaceuticals. Such studies facilitate the development of novel compounds with enhanced activity or specificity (Tang & Fu, 2018).

Wirkmechanismus

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14-2-5-16(6-3-14)24-20-17-12-15(22)4-7-19(17)23-13-18(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKYUJMRGVQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)